![molecular formula C23H22BrF3N4O3S B2503494 ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 625377-92-6](/img/structure/B2503494.png)

ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

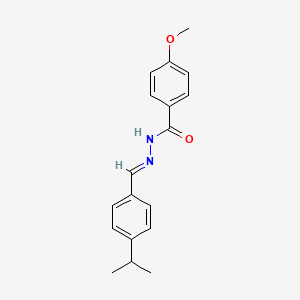

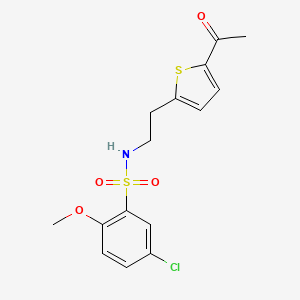

The compound , ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate, is a complex organic molecule that appears to be a derivative of pyridine with multiple substituents including a bromophenyl group, a cyano group, and a trifluoromethyl group. This compound is likely to have been synthesized for the purpose of studying its chemical properties or for potential applications in pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in several studies. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride resulted in ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Another study reported the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods demonstrate the versatility of heterocyclic synthesis and the potential pathways that could be used to synthesize the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate was found to be stabilized by intermolecular C-H...O and C-H...π interactions . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . These findings suggest that the compound may also exhibit specific intermolecular and intramolecular interactions that could influence its properties.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Another study showed that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic derivatives upon treatment with different nucleophilic reagents . These reactions highlight the potential for the compound to undergo a variety of chemical transformations, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction . These techniques provided detailed information about the stability, thermal behavior, and electronic properties of the compound. Similar analyses would be necessary to fully understand the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Antimycobacterial Agent Synthesis

The compound has been utilized in the synthesis of novel tetrahydro-pyridine esters, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. One such compound, ethyl 2,6-di(2-bromophenyl)-4-hydroxy-5-(phenylsulfanyl)-3-pyridinecarboxylate, showed notable potency, being more effective than traditional anti-tuberculosis drugs like ethambutol and pyrazinamide (Raju et al., 2010).

Diverse Heterocyclic Synthesis

It has also been used in the creation of diverse heterocycles with potential pharmacological applications. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives like pyrano[2,3-b]pyridine, showing the versatility of the compound in synthetic organic chemistry (Harb et al., 1989).

Antihypertensive Activity

Furthermore, derivatives of this compound are expected to exhibit antihypertensive activity. Specific preparations starting from related compounds have been linked to potential therapeutic applications in managing hypertension (Kumar & Mashelker, 2006).

Vasodilation Properties

Compounds structurally related to ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate have been synthesized and evaluated for their vasodilation properties, offering potential applications in cardiovascular therapeutics (Girgis et al., 2008).

Antimicrobial and Antioxidant Activities

Moreover, some derivatives synthesized from related compounds have shown antimicrobial and antioxidant activities, highlighting their potential as novel agents in treating infections and oxidative stress-related conditions (Zaki et al., 2017).

Mécanisme D'action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could explore new reactions that it can catalyze .

Propriétés

IUPAC Name |

ethyl 4-[[2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrF3N4O3S/c1-2-34-22(33)31-9-7-16(8-10-31)29-20(32)13-35-21-17(12-28)18(23(25,26)27)11-19(30-21)14-3-5-15(24)6-4-14/h3-6,11,16H,2,7-10,13H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAIFIWVDPKYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)